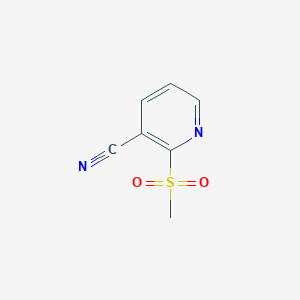

2-(Methylsulfonyl)nicotinonitril

Übersicht

Beschreibung

“2-(Methylsulfonyl)nicotinonitrile” is a chemical compound with the molecular formula C7H6N2O2S . It has a molecular weight of 182.20000 . The compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “2-(Methylsulfonyl)nicotinonitrile” consists of 7 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact mass of the molecule is 182.01500 .Wissenschaftliche Forschungsanwendungen

- Antivirale Aktivität: Forscher haben MSNN-Derivate auf ihre potenziellen antiviralen Eigenschaften untersucht. Beispielsweise wurde in einer Studie die anti-HIV-Aktivität von 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-Benzolderivaten, einschließlich MSNN, gegen HIV-1- und HIV-2-Stämme untersucht.

Medizinische Chemie und Medikamentenentwicklung

Zusammenfassend lässt sich sagen, dass 2-(Methylsulfonyl)nicotinonitril vielversprechend in verschiedenen wissenschaftlichen Bereichen ist, von der Medikamentenentwicklung bis hin zur Materialwissenschaft. Seine einzigartigen Eigenschaften inspirieren weiterhin innovative Forschung und Anwendungen. 🌟

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that nitrile-containing pharmaceuticals have been approved by the fda for the management of a broad range of clinical conditions . The incorporation of a nitrile group into lead compounds has gradually become a promising strategy in rational drug design as it can bring additional benefits including enhanced binding affinity to the target .

Mode of Action

Nitrile-containing pharmaceuticals are known to improve the pharmacokinetic profile of parent drugs and reduce drug resistance .

Biochemical Pathways

Nitrile-containing pharmaceuticals are known to affect a broad range of clinical conditions .

Pharmacokinetics

The incorporation of a nitrile group into lead compounds is known to improve the pharmacokinetic profile of parent drugs .

Result of Action

Nitrile-containing pharmaceuticals are known to have a broad range of clinical applications .

Biochemische Analyse

Biochemical Properties

As a nitrile, it may participate in reactions involving nucleophilic attack by cyanide ion on an alkyl halide, or the dehydration of a primary amide

Cellular Effects

It is known that nitriles can have various effects on cells, depending on their specific structure and the cellular context . For example, some nitriles have been found to have anti-inflammatory effects .

Molecular Mechanism

As a nitrile, it may undergo reactions such as reduction to a primary amine or hydrolysis to a carboxylic acid . These reactions could potentially influence its interactions with biomolecules and its effects at the molecular level.

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 2-(Methylsulfonyl)nicotinonitrile in laboratory settings .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of 2-(Methylsulfonyl)nicotinonitrile in animal models .

Transport and Distribution

There is currently no available information on the transport and distribution of 2-(Methylsulfonyl)nicotinonitrile within cells and tissues .

Subcellular Localization

The localization of molecules within cells can be influenced by factors such as sorting signals and post-translational modifications .

Eigenschaften

IUPAC Name |

2-methylsulfonylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c1-12(10,11)7-6(5-8)3-2-4-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZWLHQGFXCTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499365 | |

| Record name | 2-(Methanesulfonyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66154-66-3 | |

| Record name | 2-(Methanesulfonyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

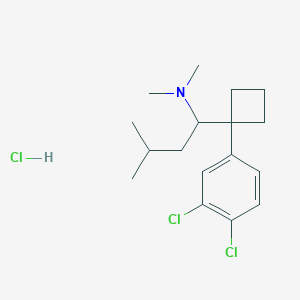

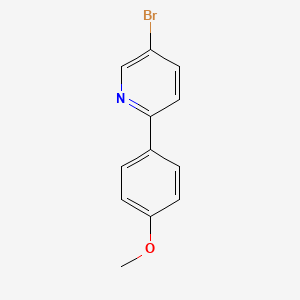

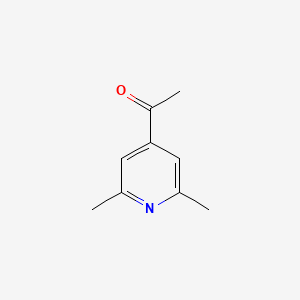

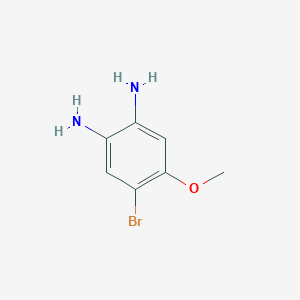

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-Diazaspiro[4.4]nonane](/img/structure/B1601619.png)

![6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1601627.png)